molecular formula C31H27N3O4 B1256722 N-[4-[[2-methoxy-5-[4-oxo-3-(phenylmethyl)-2-quinazolinyl]phenyl]methoxy]phenyl]acetamide

N-[4-[[2-methoxy-5-[4-oxo-3-(phenylmethyl)-2-quinazolinyl]phenyl]methoxy]phenyl]acetamide

Cat. No. B1256722
M. Wt: 505.6 g/mol
InChI Key: SLNSQTDVEFYGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[[2-methoxy-5-[4-oxo-3-(phenylmethyl)-2-quinazolinyl]phenyl]methoxy]phenyl]acetamide is a member of quinazolines.

Scientific Research Applications

  • Structural Studies : Research has been conducted on the structural aspects of related quinoline derivatives, including N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide. These studies focus on understanding the crystal structures and properties of co-crystals and salts formed by these compounds (Karmakar et al., 2009).

  • Antidepressant and Anxiolytic Properties : A series of acetanilide derivatives of quinazoline, including N-(4-methoxyphenyl)-2-[4-oxo-3(4H)-quinazoline]acetamide, have been synthesized and studied for their anxiolytic and antidepressant properties. These compounds have shown promising results in this regard (Tyurenkov et al., 2013).

  • Synthesis for Antitumor Applications : Studies have been conducted on the synthesis of compounds like 2-methoxy-N-(3-{4-[3-methyl-4-(6-methyl-pyridine-3-yloxy)phenylamino]quinazolin-6-yl}-E-allyl)acetamide (CP724,714), which has shown potential as an antitumor compound (Wei Bang-guo, 2008).

  • Receptor Studies : N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)acetamide has been studied as a receptor for acid binding. The interaction of this receptor with various acids and its influence on fluorescence emission has been a key area of research (Karmakar & Baruah, 2008).

  • Synthesis of Novel Compounds : Efforts have been made in synthesizing novel derivatives from N-(4-oxocyclohexyl)acetamide as peptidomimetic building blocks, including those related to the quinazolinyl acetamide class (Marinko et al., 2000).

  • Pharmacological Evaluation : Computational and pharmacological evaluations have been carried out on derivatives including N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).

  • Antibacterial Effects : Research has been conducted on the synthesis of derivatives like 4-hydroxy-chromen-2-one and their antibacterial activity, which includes compounds related to the quinazolinyl acetamide family (Behrami & Dobroshi, 2019).

properties

Product Name

N-[4-[[2-methoxy-5-[4-oxo-3-(phenylmethyl)-2-quinazolinyl]phenyl]methoxy]phenyl]acetamide

Molecular Formula

C31H27N3O4

Molecular Weight

505.6 g/mol

IUPAC Name

N-[4-[[5-(3-benzyl-4-oxoquinazolin-2-yl)-2-methoxyphenyl]methoxy]phenyl]acetamide

InChI

InChI=1S/C31H27N3O4/c1-21(35)32-25-13-15-26(16-14-25)38-20-24-18-23(12-17-29(24)37-2)30-33-28-11-7-6-10-27(28)31(36)34(30)19-22-8-4-3-5-9-22/h3-18H,19-20H2,1-2H3,(H,32,35)

InChI Key

SLNSQTDVEFYGGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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